REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][OH:4].[CH:5]1[CH:10]=[CH:9][C:8]([CH:11]([NH2:18])[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:7][CH:6]=1.[OH-].[Na+]>O>[CH:11]([NH:18][CH2:2][CH2:3][OH:4])([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)[C:8]1[CH:9]=[CH:10][CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
23.3 g
|
Type
|
reactant
|
Smiles
|
ClCCO
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C(C2=CC=CC=C2)N
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 500 mL round bottom flask equipped with a condenser
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated on a steam bath for 45 minutes at ca. 90° C
|
Duration
|
45 min
|
Type
|
EXTRACTION
|
Details
|
The resulting two-layered mixture was extracted with two 50 mL portions of toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined toluene extracts were dried over sodium hydroxide pellets
|
Type
|
CUSTOM
|
Details
|
the toluene then removed by rotary evaporation at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was fractionally distilled
|
Type
|
CUSTOM
|
Details
|
The fraction boiling at 175-177° C./2 mm pressure was collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from hexane
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)NCCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |